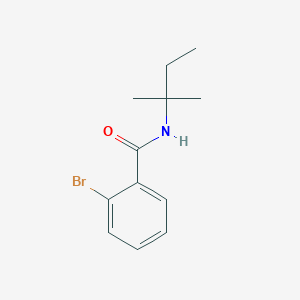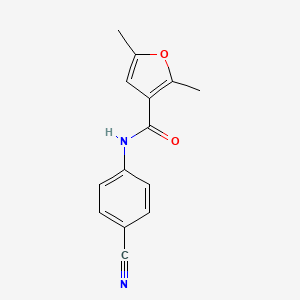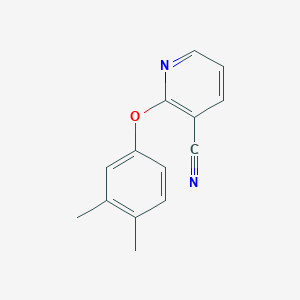![molecular formula C13H14N2O2 B7469241 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrrolidine ring, an oxo group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the oxo and ethoxy groups, making it structurally simpler.
2-(Pyrrolidin-1-yl)ethanol: Contains the pyrrolidine ring and ethoxy group but lacks the benzonitrile moiety.
Uniqueness
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the benzonitrile moiety allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-11-4-3-5-12(8-11)17-10-13(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVDSDIGNSKYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)





![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
